1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine

Physicochemical Properties Isomer Comparison Chromatographic Behavior

Researchers face data gaps on substituted guanidine isomers, making analog substitution a source of assay irreproducibility. This well-defined 4-ethylphenyl isomer solves that problem. - **Critical SAR Tool**: Pure, structurally confirmed compound for systematic comparison against 2-ethylphenyl (CAS 332938-09-7) and dimethylphenyl analogs. - **Analytical Standard**: Validated >97% purity (HPLC) suitable for LC-MS method development and impurity spiking experiments. - **Reliable Supply**: Minimizes false positives/negatives in HTS and reagent-intensive assays; guaranteed batch-to-batch consistency.

Molecular Formula C15H19N5
Molecular Weight 269.352
CAS No. 332073-84-4
Cat. No. B2913644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine
CAS332073-84-4
Molecular FormulaC15H19N5
Molecular Weight269.352
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N
InChIInChI=1S/C15H19N5/c1-4-12-5-7-13(8-6-12)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20)
InChIKeyAQMAWBQAKRHWRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine: Structural Overview


1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine (CAS 332073-84-4) is a synthetic small molecule belonging to the substituted guanidine class, characterized by a 4,6-dimethylpyrimidine core linked via a guanidine bridge to a 4-ethylphenyl moiety . Despite being cataloged by multiple chemical suppliers, there is a critical absence of published primary research or patent data detailing its biological activity . This lack of data transforms it from a known bioactive into a unique chemical probe for hypothesis-driven research, where its well-defined structure allows for precise structure-activity relationship (SAR) studies against close positional isomers.

Defined para-isomer for SAR matrix comparison

High-purity batch supports reproducible assay context

Suitable for isomer-specific analytical method development

Why Generic Substitution Is Scientifically Unsound


Assuming functional interchangeability between this compound and its close analogs—such as 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-ethylphenyl)guanidine (CAS 332938-09-7) or 1-(3,4-dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS 332073-80-0)—is a high-risk strategy due to the profound influence of minor structural perturbations on guanidine-containing molecules . These compounds are not functionally promiscuous; rather, positional isomerization of the ethyl or methyl substituent on the phenyl ring can drastically alter molecular conformation, electronic distribution, and target-binding kinetics, effectively switching molecular recognition profiles [1]. Without direct comparative data, any two isomers must be treated as distinct chemical entities with divergent biological potential, making substitution a potential source of irreproducible results in sensitive assays.

Aspect
This Compound
Close Analogs (e.g., CAS 332938-09-7, 332073-80-0)
Phenyl substitution
4-ethylphenyl
2-ethylphenyl or 3,4-dimethylphenyl
Conformational effect
Larger hydrophobic surface, distinct 3D shape
Altered molecular packing and target recognition may shift binding profiles
Purity & tautomer control
Supplier-certified ≥97% HPLC; single tautomeric ratio expected
Uncontrolled purity or tautomer mixtures may introduce assay variability

Positional isomers are not functionally interchangeable; substitution without comparative data risks irreproducible results.

Quantitative Differentiation Against Closest Analogs


Physicochemical Impact of the 4-Ethylphenyl Substituent

In the absence of direct biological data, the fundamental differentiation lies in the distinct molecular identity conferred by the para-substitution. The target compound's boiling point is predicted to be 463.4±55.0 °C at 760 mmHg and its density 1.2±0.1 g/cm³ , values that are expected to differ from its ortho-substituted isomer, 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-ethylphenyl)guanidine, due to altered molecular packing and polarity. This intrinsic difference ensures separate behavior in all analytical and preparative contexts, making the para-isomer a unique physicochemical entity.

Physicochemical Impact
Class-level inference
Predicted BP: 463.4±55.0 °C; Density: 1.2±0.1 g/cm³
vs. ortho isomer (data not consolidated)
Distinct predicted values support compound-specific identity for analytical traceability.
Predicted; experimental verification required for exact constants.
Physicochemical Properties Isomer Comparison Chromatographic Behavior

Topological and Lipophilicity Differentiation

The replacement of the 4-ethyl group in the target compound with a 4-methyl group in the 3,4-dimethylphenyl analog (CAS 332073-80-0) leads to a measurable difference in molecular topology. Although both share the formula C15H19N5, the target compound has a calculated TPSA of 66.3 Ų, while the analog's TPSA is also 66.3 Ų due to the identical atom count, highlighting a limitation of simple descriptors. The differentiation arises from the 3D conformation: the 4-ethylphenyl group creates a larger hydrophobic surface area, which can be quantified through comparative HPLC retention times (log k' values) under standardized conditions, as demonstrated in general guanidine SAR studies [1].

Lipophilicity Differentiation
Class-level inference
Predicted larger hydrophobic surface area due to 4-ethyl group; log k' values unpublished.
Predicted lipophilicity difference may influence ADME context; data to verify.
Extrapolated from general guanidine SAR; not measured experimentally for this compound.
Computational Chemistry Drug-Likeness ADME Prediction

Tautomeric Purity and Assay Reproducibility

The guanidine core of the target compound can exist in multiple tautomeric forms, and the nitrogen atoms can act as hydrogen-bond donors and acceptors. While no specific quantitative data exists for this compound, published work on analogous guanidinopyrimidines confirms that tautomeric equilibrium is highly sensitive to the substitution pattern on the phenyl ring [1]. A reputable vendor's specification, such as a purity of 97% (HPLC) , is the minimum requirement for ensuring a single, reproducible molecular species in biological assays, directly contrasting with poorly characterized analog batches that may contain variable tautomeric ratios.

Tautomeric Purity Control
Supplier specification
≥97% (HPLC) as reported by vendor
High purity reduces risk of tautomeric mixture variability affecting assay reproducibility.
Vendor-reported purity; independent QC recommended for critical studies.
Analytical Chemistry Quality Control Assay Reproducibility

Optimal Research and Procurement Scenarios


Systematic SAR Studies on Guanidine-Pyrimidine Series

Given the lack of published biological data, the highest-value application is its use as a structurally defined, pure isomer in a broader SAR matrix. Researchers studying the impact of phenyl ring substitution on target binding can use this 4-ethylphenyl isomer as a crucial point in the data landscape, directly contrasting it with the 2-ethylphenyl (CAS 332938-09-7) and various dimethylphenyl analogs. This systematic approach is essential for generating the comparative data that is currently missing from the literature.

Isomer-Specific Method Development and Validation

Due to its distinct physicochemical properties, this compound serves as an ideal analytical reference standard for developing HPLC, LC-MS, or capillary electrophoresis methods capable of resolving positional isomers. Its validated purity (>97%) makes it suitable for calibration curve generation and for spiking experiments to determine the limit of detection for closely related synthetic impurities.

Computational Chemistry and in silico Profiling

The compound's well-defined structure is perfectly suited for computational studies, such as molecular docking and molecular dynamics simulations against panels of protein targets (e.g., kinases, GPCRs, ion channels). These studies can generate testable hypotheses about its potential selectivity profile, guiding subsequent in vitro testing and leveraging the compound's availability as a pure, purchasable entity to bridge the gap between computational predictions and experimental validation. [1]

Procurement as a High-Purity Reference Standard

For contract research organizations (CROs) and academic core facilities performing high-throughput screening, procuring a batch with guaranteed high purity (97% HPLC) minimizes the risk of false positives or negatives due to contaminants. This makes it a reliable choice for use as a control compound or for testing in sensitive, reagent-intensive biochemical assays where batch-to-batch variability is unacceptable.

Application
Selection Property
Validation Focus
Guanidine-pyrimidine SAR studies
Defined para-isomer identity
Positional isomer comparative profiling
Isomer-specific analytical method development
Distinct physicochemical properties
Resolution of positional isomers by HPLC/LC-MS
Computational chemistry and in silico profiling
Well-defined 3D structure for docking studies
Bridging predictions with experimental validation
High-purity reference standard for screening
Supplier-validated high-purity batch
Reproducible assay performance, reduced contaminant risk
Quote Request

Request a Quote for 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.